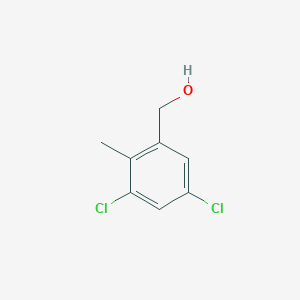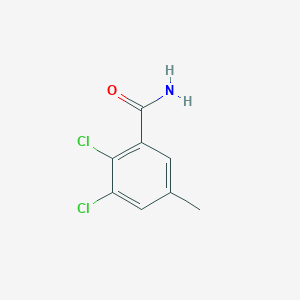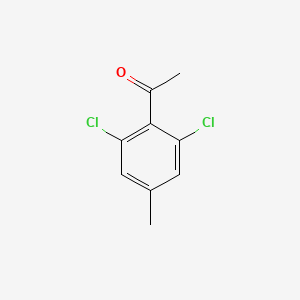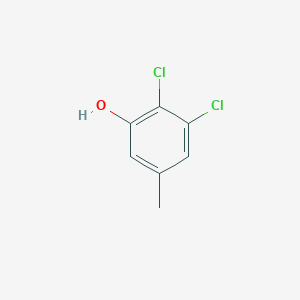
6-Bromo-2-chloro-3-fluorobenzaldehyde
Overview
Description
6-Bromo-2-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with an aldehyde functional group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and pesticides .
Mode of Action
As an intermediate, its role in the final product’s mechanism of action would depend on the specific chemical transformations it undergoes during synthesis .
Biochemical Pathways
Its impact on biochemical pathways would likely be determined by the final products it is used to synthesize .
Result of Action
As an intermediate in chemical synthesis, its effects would be largely determined by the final compounds it is used to produce .
Action Environment
The action, efficacy, and stability of 6-Bromo-2-chloro-3-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . It is also recommended to handle it in a well-ventilated area to avoid inhalation of its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-fluorobenzaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.
Oxidation: 6-Bromo-2-chloro-3-fluorobenzoic acid.
Reduction: 6-Bromo-2-chloro-3-fluorobenzyl alcohol.
Scientific Research Applications
6-Bromo-2-chloro-3-fluorobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the bromine and chlorine substituents.
3-Bromo-2,6-difluorobenzaldehyde: Contains two fluorine substituents instead of one.
2-Bromo-4-chloro-6-fluorobenzaldehyde: Different positions of halogen substituents.
Uniqueness
6-Bromo-2-chloro-3-fluorobenzaldehyde is unique due to its specific combination of bromine, chlorine, and fluorine substituents, which impart distinct chemical and physical properties. This unique structure makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
6-bromo-2-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFNZKJUWXXMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















